molecular formula C16H14O4 B3026781 7,3',4'-Trihydroxy-3-benzyl-2H-chromene CAS No. 1111897-60-9

7,3',4'-Trihydroxy-3-benzyl-2H-chromene

Cat. No.: B3026781
CAS No.: 1111897-60-9
M. Wt: 270.28 g/mol
InChI Key: HPLBTDJMPUFEPF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

7,3’,4’-Trihydroxy-3-benzyl-2H-chromene can be synthesized through selective oxidation reactions of 3-benzylcoumarin . The reaction typically involves the use of oxidizing agents under controlled conditions to achieve the desired product.

Industrial Production Methods

The compound can also be isolated from the dried heartwood of Caesalpinia sappan L . This method involves the extraction and purification of the compound from the plant material, which is a more natural and sustainable approach compared to synthetic methods.

Chemical Reactions Analysis

Types of Reactions

7,3’,4’-Trihydroxy-3-benzyl-2H-chromene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 7,3’,4’-Trihydroxyflavone
  • 3-Benzylchromone
  • Homoisoflavonoids from Caesalpinia sappan

Uniqueness

7,3’,4’-Trihydroxy-3-benzyl-2H-chromene is unique due to its specific inhibitory activity against neuraminidases and its natural origin from Caesalpinia sappan L . This combination of properties makes it a valuable compound for both scientific research and potential therapeutic applications.

Properties

IUPAC Name

4-[(7-hydroxy-2H-chromen-3-yl)methyl]benzene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c17-13-3-2-12-6-11(9-20-16(12)8-13)5-10-1-4-14(18)15(19)7-10/h1-4,6-8,17-19H,5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLBTDJMPUFEPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C=C(C=C2)O)CC3=CC(=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745402
Record name 4-[(7-Hydroxy-2H-1-benzopyran-3-yl)methyl]benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111897-60-9
Record name 4-[(7-Hydroxy-2H-1-benzopyran-3-yl)methyl]benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,3',4'-Trihydroxy-3-benzyl-2H-chromene
Reactant of Route 2
7,3',4'-Trihydroxy-3-benzyl-2H-chromene
Reactant of Route 3
7,3',4'-Trihydroxy-3-benzyl-2H-chromene
Reactant of Route 4
7,3',4'-Trihydroxy-3-benzyl-2H-chromene
Reactant of Route 5
7,3',4'-Trihydroxy-3-benzyl-2H-chromene
Reactant of Route 6
7,3',4'-Trihydroxy-3-benzyl-2H-chromene

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